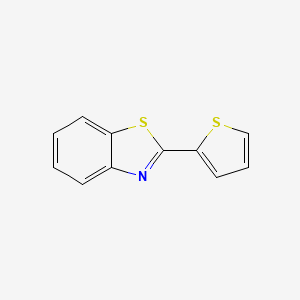

2-(2-Thienyl)benzothiazole

描述

Significance of Benzothiazole (B30560) Heterocycles in Contemporary Chemical and Biomedical Research

Benzothiazoles, which consist of a benzene (B151609) ring fused to a thiazole (B1198619) ring, are a class of heterocyclic compounds that command considerable attention in chemical and biomedical fields. nih.govtandfonline.com This interest is largely due to their presence in a variety of natural products and their proven efficacy as pharmacophores in numerous therapeutic agents. pnrjournal.comijsrst.com The benzothiazole nucleus is a common structural motif in drugs exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, anticonvulsant, and antiviral properties. nih.govresearchgate.net

The versatility of the benzothiazole scaffold allows for extensive chemical modification, enabling researchers to fine-tune the pharmacological profiles of its derivatives. ijsrst.com This adaptability has made it a privileged structure in drug discovery, with ongoing research continually uncovering new therapeutic potentials. tandfonline.comijsrst.com

Overview of 2-Substituted Benzothiazoles: A Focus on the Thienyl Moiety and its Academic Relevance

Among the various classes of benzothiazole derivatives, those substituted at the 2-position are of particular interest. The introduction of different functional groups at this position can significantly influence the molecule's electronic properties and biological activity. mdpi.com The linkage of a thienyl group, a five-membered aromatic ring containing a sulfur atom, to the 2-position of the benzothiazole core gives rise to 2-(2-Thienyl)benzothiazole.

Thiophene (B33073) and its derivatives are also of significant academic and industrial interest, known for their utility in the development of pharmaceuticals and functional materials. nih.govuminho.pt The combination of the benzothiazole and thiophene rings in a single molecule creates a novel scaffold with unique electronic and photophysical properties. This has led to its investigation in diverse areas, including as a building block for fluorescent dyes and in the development of new therapeutic agents. uminho.ptcore.ac.uk

Current Research Landscape of this compound and its Derivatives

The current research landscape for this compound and its derivatives is vibrant and expanding. Scientists are actively exploring the synthesis of novel derivatives and evaluating their potential in various applications. Key areas of investigation include:

Medicinal Chemistry: A significant portion of research is dedicated to the synthesis and biological evaluation of this compound derivatives as potential therapeutic agents. Studies have reported on their promising anticancer and antitubercular activities. nih.govjddtonline.infouobabylon.edu.iq For instance, metal complexes of this compound have demonstrated good activity against Mycobacterium tuberculosis. uobabylon.edu.iq Furthermore, derivatives of this compound have been synthesized and evaluated for their antiproliferative effects against various cancer cell lines. nih.govresearchgate.netnih.gov

Materials Science: The unique photophysical properties of this scaffold have made it a target for the development of new materials. Researchers are investigating its use in fluorescent probes and as a component in organic light-emitting diodes (OLEDs). The introduction of a bithiophene moiety has been shown to result in compounds with strong fluorescence and high quantum yields. uminho.ptcore.ac.uk

The table below summarizes some of the recent research findings on this compound and its derivatives:

| Research Area | Key Findings |

| Anticancer Activity | Novel 2-thienyl-substituted benzothiazole derivatives have shown significant antiproliferative activity against various human cancer cell lines. nih.govresearchgate.netnih.gov |

| Antitubercular Activity | Metal complexes of this compound have exhibited promising activity against Mycobacterium tuberculosis. jddtonline.infouobabylon.edu.iq |

| Fluorescent Materials | The synthesis of 2-(2',2''-bithienyl)-1,3-benzothiazole derivatives has yielded compounds with strong fluorescence and high quantum yields, suggesting potential applications in materials science. uminho.ptcore.ac.uk |

| Synthesis | Efficient synthetic methods for producing 2-substituted benzothiazoles, including those with thienyl groups, are continuously being developed. mdpi.commdpi.com |

Structure

3D Structure

属性

IUPAC Name |

2-thiophen-2-yl-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7NS2/c1-2-5-9-8(4-1)12-11(14-9)10-6-3-7-13-10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNDVGJHQJAJTJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70302907 | |

| Record name | 2-(2-Thienyl)benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70302907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26726838 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

34243-38-4 | |

| Record name | 34243-38-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155084 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2-Thienyl)benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70302907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-Thienyl)benzothiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 2 Thienyl Benzothiazole and Analogous Structures

Established Cyclocondensation Approaches for 2-(2-Thienyl)benzothiazole Synthesis

Cyclocondensation reactions are the cornerstone for the synthesis of 2-substituted benzothiazoles, including this compound. These reactions typically involve the condensation of 2-aminobenzenethiol with a suitable carbonyl compound, followed by an intramolecular cyclization and subsequent oxidation to form the aromatic benzothiazole (B30560) ring system. researchgate.net

Reaction of o-Aminobenzenethiol with Thienyl Carboxylic Acid Derivatives

One of the established methods for synthesizing this compound involves the condensation of ortho-aminothiophenol with 2-thenoyl chloride. researchgate.net This reaction, typically carried out in a solvent like 1-methyl-2-pyrrolidone, provides a direct route to the target compound. researchgate.net The general approach of using carboxylic acid derivatives is a common strategy for forming 2-substituted benzothiazoles. nih.gov

Condensation of o-Aminobenzenethiol with Thienyl Aldehydes

A widely employed and versatile method for the synthesis of this compound and its analogs is the condensation of o-aminobenzenethiol with a thiophene-2-carbaldehyde (B41791) derivative. core.ac.ukmdpi.com This reaction proceeds through the initial formation of a benzothiazoline (B1199338) intermediate, which is subsequently oxidized to the final benzothiazole product. core.ac.uk This method is popular due to the commercial availability of a wide range of substituted aldehydes and the generally good to excellent yields obtained. core.ac.ukmdpi.com

The conversion of the intermediate benzothiazoline to the aromatic benzothiazole is an oxidative process. Various oxidants and conditions have been explored to facilitate this transformation. A straightforward approach utilizes air or molecular oxygen as the oxidant, often in a solvent like dimethyl sulfoxide (B87167) (DMSO), which can also act as an oxidant. core.ac.ukorganic-chemistry.org This method is operationally simple and avoids the need for potentially toxic or expensive catalysts. organic-chemistry.org Other oxidizing agents that have been successfully used include hydrogen peroxide in the presence of an acid like HCl, and iodine. researchgate.net The reaction is believed to proceed via the formation of an imine, which then undergoes spontaneous cyclization to the benzothiazoline. core.ac.uk The subsequent oxidation step leads to the stable, aromatic this compound. core.ac.uk

To improve the efficiency, reaction times, and yields of the condensation reaction between o-aminobenzenethiol and thienyl aldehydes, various catalytic systems have been developed. These can be broadly categorized into metal-free and transition metal-catalyzed methods.

Metal-free catalytic systems offer advantages in terms of cost, toxicity, and ease of product purification. acs.org Brønsted acids have been shown to effectively catalyze the synthesis of 2-substituted benzothiazoles. organic-chemistry.org For instance, a metal‐free 4,5‐difluoro‐2‐iodobenzoic acid catalyzed C−H functionalization strategy has been developed for the synthesis of 2‐(hetero)aryl benzothiazoles. researchgate.net Ionic liquids, such as [Bmim]PF6, have also been utilized as catalysts in solvent-free conditions, promoting a green and efficient synthesis. researchgate.net Furthermore, simple and inexpensive catalysts like tetrabromomethane have been employed under solvent- and metal-free conditions, operating through halogen bond donation. rsc.org

Table 1: Examples of Metal-Free Catalytic Systems for Benzothiazole Synthesis

| Catalyst/Mediator | Substrates | Solvent | Key Features |

| Air/DMSO | 2-Aminothiophenol (B119425), Aryl Aldehydes | DMSO | Catalyst-free, simple, good to excellent yields. organic-chemistry.org |

| H₂O₂/HCl | 2-Aminothiophenol, Aromatic Aldehydes | Ethanol (B145695) | Simple, efficient, excellent yields, short reaction times. researchgate.net |

| Iodine | 2-Aminothiophenol, Aldehydes | DMF | Efficient, provides 2-substituted benzothiazoles. organic-chemistry.org |

| CBr₄ | Thioamide | Solvent-free | Mild, efficient, activates thioamide via halogen bonding. rsc.org |

| [Bmim]PF6 | 2-Aminothiophenol, Aldehydes | Solvent-free | Green, fast, high regioselectivity. researchgate.net |

| Glycerol (B35011) | 2-Aminothiophenols, Aromatic Aldehydes | Glycerol | Catalyst-free, green, ambient temperature. nih.gov |

Transition metal catalysts, particularly those based on palladium and copper, are highly effective in promoting the synthesis of 2-substituted benzothiazoles. rsc.org These methods often allow for reactions under milder conditions and with a broader substrate scope. mdpi.com Copper-catalyzed protocols are common, for example, using a copper N-heterocyclic carbene complex for the intramolecular cyclization of 2-halothioanilides. researchgate.net Another copper-catalyzed method involves the condensation of 2-aminobenzenethiols with nitriles. organic-chemistry.org Palladium catalysts are also utilized, for instance, in the arylation of benzothiazole with aryl bromides, although this is a post-modification of the benzothiazole core rather than a de novo synthesis from o-aminobenzenethiol. nih.gov

Table 2: Examples of Transition Metal-Catalyzed Synthesis of Benzothiazoles

| Catalyst | Substrates | Solvent | Key Features |

| Cu(II)-containing nano-silica triazine dendrimer | 2-Aminobenzenethiol, Aryl Aldehydes | Not specified | High yields (87–98%), short reaction times (15–90 min). mdpi.com |

| Copper N-heterocyclic carbene complex | 2-Halothioanilides | Not specified | Good to excellent yields via intramolecular coupling. researchgate.net |

| Pd(OAc)₂/Cs₂CO₃/CuBr/P(t-Bu)₃ | Benzothiazole, Aryl Bromides | Not specified | Arylation of pre-formed benzothiazole ring. nih.gov |

| Fe₂O₃ nanoparticles | Substituted Anilines, Aromatic Aldehydes | Aqueous solution | Eco-conscious, recyclable catalyst. mdpi.com |

| MNPs-phenanthroline-Pd nano catalyst | 2-Aminobenzenethiol, Substituted Aryl Aldehydes | Not specified | Highly efficient, recoverable and reusable catalyst. mdpi.com |

Catalytic Protocols for Enhanced Efficiency and Yield

Green Chemistry and Sustainable Synthetic Routes

The synthesis of 2-arylbenzothiazoles, including this compound, has seen a significant shift towards environmentally benign methodologies. mdpi.com These green chemistry approaches aim to minimize waste, reduce energy consumption, and utilize less hazardous materials. mdpi.com

One prominent green strategy involves the condensation of 2-aminothiophenols with aromatic aldehydes in alternative solvents. Glycerol, a non-toxic, biodegradable, and recyclable liquid, has been successfully employed as a green solvent for the one-pot synthesis of 2-arylbenzothiazoles at ambient temperature without the need for a catalyst. mdpi.comnih.gov This method is noted for its simple procedure and the excellent yields of pure products. nih.gov For instance, the reaction of 2-aminothiophenol with thiophene-2-carboxaldehyde in glycerol at room temperature for 5 hours produces this compound in an 81% yield. nih.gov

Polyethylene glycol (PEG-400) has also been identified as an efficient and recyclable medium for the cyclocondensation of 2-aminothiophenol with various aldehydes. tandfonline.comtandfonline.com This method offers advantages such as easy work-up, clean reactions with no side products, and reduced reaction times. tandfonline.com The reaction proceeds efficiently at room temperature, and the PEG-400 can be recovered and reused without a significant loss of activity. tandfonline.com

Other green approaches include the use of microwave irradiation, often in conjunction with catalysts like L-proline, which can significantly shorten reaction times. researchgate.net Catalyst-free methods, such as simply heating the reactants in water or using ultrasound irradiation with a supported catalyst, have also been developed to create 2-arylbenzothiazoles. mdpi.comnih.gov These methods align with the principles of green chemistry by reducing reliance on volatile organic compounds and harsh reaction conditions. mdpi.comnih.gov

Table 1: Comparison of Green Synthetic Methods for 2-Arylbenzothiazoles

| Method | Solvent/Medium | Catalyst | Conditions | Advantages | Reference |

|---|---|---|---|---|---|

| Glycerol Synthesis | Glycerol | None | Room Temperature | Non-toxic, biodegradable solvent; catalyst-free; high yields. | mdpi.comnih.gov |

| PEG-400 Synthesis | PEG-400 | None | Room Temperature | Recyclable medium; easy work-up; clean reaction. | tandfonline.comtandfonline.com |

| Microwave-Assisted | Solvent-free | L-proline | Microwave Irradiation | Rapid reaction times. | researchgate.net |

| Water-Based | Water | Dowex 50W | 70 °C | Use of water as a green solvent. | mdpi.com |

| Ultrasound | MeTHF | Cu(OAc)2/MCM41 | Ambient Temperature | Energy-efficient; mild conditions. | mdpi.com |

Post-Synthesis Functionalization of the Benzothiazole Nucleus at the C-2 Position

Direct functionalization of the C-H bond at the C-2 position of the benzothiazole core is a powerful strategy for synthesizing derivatives without requiring pre-functionalized starting materials. nih.govacs.org This approach is part of a broader effort in organic synthesis to develop more atom-economical and efficient reactions.

One reported method involves the reaction of benzothiazoles with triphenylphosphine (B44618) to regioselectively form thiazol-2-yl-triphenylphosphonium salts. researchgate.net These intermediates can then react with a variety of nucleophiles, including alcohols and amines, to introduce new functional groups at the C-2 position under mild conditions. researchgate.net This process also allows for the recovery of the triphenylphosphine. researchgate.net

Furthermore, the C–H functionalization of the benzothiazole C-2 position with aryl halides, arylboronic acids, and other coupling partners has become a useful strategy for constructing 2-arylbenzothiazoles. nih.govacs.org These reactions are often catalyzed by transition metals. However, recent developments focus on catalyst- and additive-free methods. nih.gov For example, a three-component one-pot reaction of aromatic amines, aliphatic amines, and elemental sulfur has been developed for the synthesis of 2-substituted benzothiazoles, where DMSO acts as the oxidant in the cyclization reaction. nih.gov This highlights the ongoing innovation in creating more sustainable and accessible synthetic routes. mdpi.com

Synthesis of Extended π-Conjugated this compound Derivatives

Extending the π-conjugation of the this compound system is a key strategy for tuning its photophysical and electronic properties, making these derivatives suitable for applications in materials science, such as in organic light-emitting diodes (OLEDs). core.ac.ukrsc.org

A primary method for achieving this is through the oxidative cyclization of a 2-thienylthioanilide precursor. dntb.gov.ua This key step allows for the synthesis of highly soluble, fluorescent, π-extended derivatives. Adjusting the conjugated structures through synthetic design allows for the regulation of aggregation and photoluminescence properties. rsc.org A series of such benzothiazole derivatives have been designed and synthesized, showing varied luminous colors in their aggregated states. rsc.org

Strategic Introduction of Electron-Donating and Electron-Withdrawing Groups

The introduction of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) onto the this compound framework is a fundamental approach to creating push-pull systems. researchgate.net This structural motif is crucial for developing materials with significant nonlinear optical (NLO) properties and for fine-tuning fluorescence. researchgate.netscispace.com

The synthesis of these derivatives often involves the condensation of a substituted 2-aminothiophenol with a substituted thiophene-2-carboxaldehyde, or vice-versa. researchgate.net The nature of the substituents can influence the reaction yields. For instance, in some Ru(III)-catalyzed oxidative reactions, the presence of EWGs on either the aldehyde or the 2-aminothiophenol resulted in higher yields compared to EDGs. mdpi.com However, other systems, such as those using nano-catalysts, show high yields irrespective of whether the substituent is an EDG or an EWG. mdpi.com

The benzothiazole moiety itself generally acts as an electron-withdrawing group. scispace.com When combined with π-electron donor moieties like a substituted thienylpyrrole, the resulting D-π-A chromophores exhibit interesting photophysical properties. scispace.com For example, two molecules, BTVCz (D-A structure) and BTVCz–NO2 (A1–D–A2 structure), were synthesized incorporating an electron-donating carbazole (B46965) group and the electron-withdrawing benzothiazole group. The further addition of a nitro group (a strong EWG) in BTVCz–NO2 led to significantly different data-storage behaviors in fabricated devices. rsc.org

Incorporation of Bithienyl and Other Oligothiophene Moieties

Incorporating bithienyl and longer oligothiophene units at the C-2 position of the benzothiazole ring is a powerful method for extending π-conjugation and enhancing the photoluminescent properties of the resulting compounds. researchgate.netcore.ac.uk These derivatives have been investigated for their potential as fluorescent markers and in optoelectronic devices. core.ac.ukuminho.pt

The synthesis of 2-(2',2''-bithienyl)-1,3-benzothiazoles is typically achieved by reacting various 5-formyl-2,2'-bithiophene derivatives with o-aminobenzenethiol. core.ac.ukuminho.pt This reaction often proceeds in good to excellent yields (56-96%) when conducted in dimethyl sulfoxide (DMSO) at 120 °C. uminho.pt The reaction is initiated by the formation of an imine, which then cyclizes and is subsequently oxidized by the DMSO to form the final benzothiazole product. core.ac.uk

The introduction of electron-donating groups, such as alkoxy or N,N-dialkylamino groups, onto the bithiophene moiety has been shown to produce compounds with strong fluorescence in the 450-600 nm range, high quantum yields, and large Stokes' shifts. uminho.pt For example, a series of novel benzo[b]thienyl- and 2,2'-bithienyl-derived benzothiazoles were synthesized and evaluated for biological activity, demonstrating the modularity of this synthetic approach. lshtm.ac.uknih.gov

Table 2: Synthesis of 2-(5'-Substituted-2,2'-bithien-5-yl)benzothiazole Derivatives

| Substituent (at 5' position) | Precursor | Yield (%) | Reference |

|---|---|---|---|

| Methoxy (B1213986) | 5-formyl-5'-methoxy-2,2'-bithiophene | 96% | uminho.pt |

| Ethoxy | 5-formyl-5'-ethoxy-2,2'-bithiophene | 92% | uminho.pt |

| N,N-dimethylamino | 5-formyl-5'-(N,N-dimethylamino)-2,2'-bithiophene | 56% | uminho.pt |

| N-piperidino | 5-formyl-5'-(N-piperidino)-2,2'-bithiophene | 82% | uminho.pt |

Spectroscopic and Analytical Characterization Techniques in Synthetic Organic Chemistry

The structural elucidation of this compound and its derivatives relies on a standard suite of spectroscopic and analytical techniques. researchgate.netcore.ac.uk These methods are essential for confirming the identity, purity, and structure of the synthesized compounds. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is fundamental for determining the molecular structure. For this compound, the ¹H-NMR spectrum shows characteristic signals for the protons on both the benzothiazole and thiophene (B33073) rings. nih.gov For example, typical signals include doublets around 8.22 ppm and 8.14 ppm, corresponding to the benzothiazole protons, and signals between 7.31-7.72 ppm for the thiophene ring protons. nih.gov

Infrared (IR) spectroscopy is used to identify key functional groups. In this compound, characteristic bands appear for C-H stretching of the aromatic rings (around 3083-3040 cm⁻¹) and C=N stretching of the thiazole (B1198619) ring (around 1630 cm⁻¹). nih.govekb.eg

Mass Spectrometry (MS) confirms the molecular weight of the compound. For this compound, the electron ionization (EI) mass spectrum shows the molecular ion peak (M⁺) at m/z 217.0. nih.gov

UV-Visible (UV-Vis) absorption and fluorescence spectroscopy are crucial for characterizing the photophysical properties of these compounds, especially for π-conjugated systems. core.ac.ukscispace.com The absorption and emission maxima provide insights into the electronic transitions and are influenced by the solvent and the nature of substituents on the molecular framework. core.ac.ukscispace.com Computational methods, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are often used to simulate spectra and support experimental findings. icm.edu.pl

Table 3: Spectroscopic Data for this compound

| Technique | Observed Data | Reference |

|---|---|---|

| ¹H-NMR | δ = 8.22 (d, 1H), 8.14 (d, 1H), 7.72 (d, 1H), 7.69 (d, 1H), 7.63–7.54 (m, 2H), 7.31 (t, 1H) ppm | nih.gov |

| IR (KBr) | ν = 3083, 3040, 1630 cm⁻¹ | nih.gov |

| MS (EI) | m/z 217.0 (M⁺, 100%) | nih.gov |

| Elemental Analysis | Calculated for C₁₁H₇NS₂: C, 60.79; H, 3.25; N, 6.45. Found: C, 60.81; H, 3.22; N, 6.49. | nih.gov |

Advanced Photophysical Investigations and Functional Properties

Detailed Analysis of Fluorescence Characteristics of 2-(2-Thienyl)benzothiazole Compounds

Derivatives of this compound are known for their fluorescent properties, which can be fine-tuned through chemical modification. core.ac.ukuminho.pt The benzothiazole (B30560) nucleus is a common feature in many fluorescent compounds due to the high fluorescence quantum yields that are often achieved when this rigid heterocyclic moiety is present. core.ac.uk

The fluorescence quantum yield (Φf), a measure of the efficiency of the fluorescence process, and the wavelength of maximum emission (λem) are key characteristics of fluorescent compounds. For this compound derivatives, both of these properties are highly dependent on the nature and position of substituent groups on the thiophene (B33073) and benzothiazole rings. core.ac.ukuminho.pt

For instance, a series of 2-(2',2''-bithienyl)-1,3-benzothiazoles substituted with various electron-donating groups at the 5'-position of the bithienyl moiety have been synthesized and studied. uminho.pt The introduction of these substituents influences both the quantum yield and the emission wavelength. uminho.pt For example, compounds with methoxy (B1213986) or ethoxy substituents have been shown to exhibit high fluorescence quantum yields. core.ac.uk In some cases, the presence of the benzothiazole moiety dramatically increases the fluorescence quantum yield compared to the corresponding thiophene or oligothiophene precursors. core.ac.uk

Research has shown that the photophysical properties of 2-thienylbenzothiazole chromophores can be controlled by the π-donor moiety. researchgate.net One study found that a particular derivative exhibited a high fluorescence quantum efficiency (ΦF = 0.94 in CH2Cl2). researchgate.net

The following table summarizes the emission maxima and fluorescence quantum yields for a selection of substituted 2-(2',2''-bithienyl)-1,3-benzothiazole derivatives in dichloromethane:

Data sourced from a study on new fluorescent 2-(2',2''-bithienyl)-1,3-benzothiazoles. uminho.pt

The Stokes shift is the difference in energy between the positions of the band maxima of the absorption and emission spectra of the same electronic transition. A large Stokes shift is often desirable for applications in fluorescence imaging and sensors as it facilitates the separation of excitation and emission signals. This compound derivatives often exhibit large Stokes shifts. uminho.ptresearchgate.net

The magnitude of the Stokes shift in these compounds is influenced by factors such as the electronic nature of substituents and the polarity of the solvent. uminho.ptchemrxiv.org The large Stokes shifts observed in some derivatives are attributed to a significant redistribution of electron density upon excitation, leading to a more polar excited state. chemrxiv.orgresearchgate.net This change in dipole moment between the ground and excited states is a key contributor to the Stokes shift. For example, one study reported large Stokes shifts (5345 cm⁻¹) for a 2-thienylbenzothiazole derivative. researchgate.net

The table below presents the Stokes shifts for the same series of substituted 2-(2',2''-bithienyl)-1,3-benzothiazoles in dichloromethane:

Data sourced from a study on new fluorescent 2-(2',2''-bithienyl)-1,3-benzothiazoles. uminho.pt

The emission properties of this compound compounds are highly tunable by altering their molecular structure. core.ac.ukuminho.pt The introduction of electron-donating or electron-withdrawing groups at various positions on the aromatic rings can lead to significant shifts in the emission wavelength and changes in the fluorescence quantum yield. core.ac.ukresearchgate.net

For example, the introduction of electron-donating groups, such as alkoxy or N,N-dialkylamino groups, at the 5'-position of the bithienyl moiety leads to a bathochromic (red) shift in both the absorption and emission maxima. uminho.pt The magnitude of this shift correlates with the electron-donating strength of the substituent. uminho.ptresearchgate.net Comparing a compound with a methoxy group to one with a stronger N,N-dialkylamino donor group shows a significant red shift in the emission maximum. uminho.pt

Furthermore, extending the π-conjugated system, for instance by moving from a thienyl to a bithienyl group, also influences the photophysical properties. core.ac.uk This extension of conjugation generally results in a bathochromic shift of both absorption and emission. nih.gov

Solvatochromic Behavior and Environmental Sensitivity

Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This phenomenon arises from the differential stabilization of the ground and excited electronic states of the molecule by the solvent. This compound derivatives often exhibit pronounced solvatochromic behavior, indicating their sensitivity to the polarity of their environment. mdpi.comresearchgate.net

This environmental sensitivity is a consequence of the change in the molecule's dipole moment upon photoexcitation. researchgate.net In many donor-acceptor substituted 2-(2-thienyl)benzothiazoles, the excited state is more polar than the ground state. researchgate.netnih.gov As a result, polar solvents will stabilize the excited state more than the ground state, leading to a red shift in the emission spectrum. The study of solvatochromic shifts can provide valuable information about the electronic structure and properties of the excited state. researchgate.net Due to their solvatochromic properties, some benzothiazole derivatives are suitable for investigating solvent polarity. scispace.com

Electroluminescent Properties and Applications in Organic Light-Emitting Diodes (OLEDs)

The favorable photophysical properties of this compound derivatives, such as high fluorescence quantum yields and tunable emission colors, make them promising materials for use in organic light-emitting diodes (OLEDs). core.ac.ukchemimpex.com In an OLED, an organic material emits light in response to an electric current. Thiophene and oligothiophene derivatives are known for their electroluminescence properties. core.ac.uk

The this compound core can be incorporated into the design of emitter molecules for OLEDs. uminho.ptresearchgate.net These compounds can function as the emissive layer in the device, where the recombination of electrons and holes leads to the generation of light. The color of the emitted light can be tuned by modifying the chemical structure of the this compound derivative. researchgate.net The efficiency and stability of the OLED device are critically dependent on the properties of the organic materials used. google.com Research has explored the use of various benzothiazole derivatives in OLEDs, demonstrating their potential for creating efficient and long-lasting devices. grafiati.comacs.org

Nonlinear Optical (NLO) Properties and Potential as Photofunctional Materials

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field. These materials are of great interest for applications in photonics and optoelectronics, including frequency conversion and optical switching. scispace.com Organic molecules with extended π-conjugated systems and strong donor-acceptor character can possess large second-order NLO responses, characterized by the first hyperpolarizability (β). scispace.commdpi.com

Derivatives of this compound have been investigated as NLO chromophores. researchgate.netscispace.com The combination of the electron-rich thiophene ring and the electron-accepting benzothiazole moiety can create a push-pull system that enhances the NLO response. scispace.com The magnitude of the first hyperpolarizability has been shown to be dependent on the nature of the substituents on the pyrrole (B145914) ring and the position of the benzothiazole group. scispace.com Some derivatives have exhibited β values significantly higher than that of the well-known NLO molecule p-nitroaniline (pNA). scispace.com The combination of good NLO properties and thermal stability makes these compounds promising candidates for NLO applications. scispace.commdpi.com

The following table shows the first hyperpolarizability (β) values for a selection of thienylpyrrolyl-benzothiazoles, highlighting the influence of the substituent on the pyrrole nitrogen and the position of the benzothiazole group:

Data for compounds where the benzothiazole group is substituted on the thiophene ring, sourced from a study on thienylpyrrolyl-benzothiazoles as NLO chromophores. scispace.com

Biomedical and Pharmaceutical Research of 2 2 Thienyl Benzothiazole Derivatives

Anticancer and Antiproliferative Activities

The benzothiazole (B30560) scaffold, particularly when substituted with a thienyl group at the 2-position, has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of novel anticancer agents. nih.gov These derivatives have been shown to be effective against a variety of cancer cell lines, operating through diverse and complex mechanisms of action. nih.gov Research into 2-(2-thienyl)benzothiazole and its related compounds has revealed a spectrum of antiproliferative activities, which are being explored for their therapeutic potential.

A crucial step in the evaluation of novel anticancer compounds is the assessment of their cytotoxic effects against a panel of human cancer cell lines. Derivatives of this compound have been subjected to extensive in vitro screening, demonstrating a broad range of potent antiproliferative activities.

For instance, a series of novel cationic 2-thiophene and 2-benzothiophene substituted 6-(2-imidazolinyl)benzothiazole derivatives showed pronounced anticancer activities in vitro. nih.goveurekaselect.com One particular compound from this series, designated 3f, exhibited strong and selective cytostatic activity against cervical carcinoma cells (HeLa). nih.govbenthamdirect.com Similarly, studies on diamidino-substituted thiophene-based benzothiazoles revealed strong antiproliferative effects on pancreatic cancer (MiaPaCa-2) and breast cancer (MCF-7) cell lines, with low cytotoxic effects on normal human fibroblasts. nih.gov

Another derivative, N′-formyl-2-(5-nitrothiophen-2-yl)benzothiazole-6-carbohydrazide, displayed potent anticancer activity against human prostate cancer cell lines PC-3 and LNCaP, with IC50 values of 19.9 ± 1.17 µg/mL and 11.2 ± 0.79 µg/mL, respectively. tandfonline.com The antiproliferative activity of various benzothiazole derivatives has been evaluated against numerous other cell lines, including those from lung, colon, ovarian, and renal cancers, often showing promising results with IC50 values in the low micromolar or even nanomolar range. tandfonline.comnih.govasianpubs.orgnih.gov

| Compound Derivative | Cancer Cell Line | Cell Line Type | Reported Activity (IC50) | Reference |

|---|---|---|---|---|

| Diamidino-substituted thiophene (B33073) based BTA | MiaPaCa-2 | Pancreatic Cancer | Strong antiproliferative effect | nih.gov |

| Diamidino-substituted thiophene based BTA | MCF-7 | Breast Cancer | Strong antiproliferative effect | nih.gov |

| Imidazolinyl-substituted thiophene based BTA | MiaPaCa-2 | Pancreatic Cancer | Strong antiproliferative effect | nih.gov |

| Imidazolinyl-substituted thiophene based BTA | MCF-7 | Breast Cancer | Strong antiproliferative effect | nih.gov |

| Compound 3f (2-Thiophene substituted 6-(2-imidazolinyl)benzothiazole) | HeLa | Cervical Carcinoma | Strong and selective cytostatic activity | nih.govbenthamdirect.com |

| N′-formyl-2–(5-nitrothiophen-2-yl)benzothiazole-6-carbohydrazide | PC-3 | Prostate Cancer | 19.9 ± 1.17 µg/mL | tandfonline.com |

| N′-formyl-2–(5-nitrothiophen-2-yl)benzothiazole-6-carbohydrazide | LNCaP | Prostate Cancer | 11.2 ± 0.79 µg/mL | tandfonline.com |

Understanding the molecular basis for the anticancer activity of this compound derivatives is essential for their development as therapeutic agents. Research has uncovered several key mechanisms through which these compounds exert their cytotoxic and antiproliferative effects.

The interaction with DNA is a common mechanism of action for many anticancer drugs. Some substituted thieno- and benzothieno-quinolones have been noted for their DNA binding features. nih.goveurekaselect.com However, studies on other novel thiazole (B1198619) derivatives have shown that they can induce significant DNA damage, including single-strand breaks and fragmentation in leukemia cells, without directly binding to or intercalating with the DNA molecule. ukrbiochemjournal.org This suggests that the DNA damage is a downstream effect of other cellular actions, rather than a result of direct physical interaction with the DNA helix.

Inducing apoptosis, or programmed cell death, is a hallmark of many effective cancer therapies. Numerous studies have confirmed that this compound derivatives are potent inducers of apoptosis. nih.goveurekaselect.combenthamdirect.com The mechanism often involves the mitochondria-mediated intrinsic pathway. nih.govfrontiersin.org This pathway is regulated by the Bcl-2 family of proteins, which includes both anti-apoptotic members (e.g., Bcl-2) and pro-apoptotic members (e.g., Bax, Bad, Bim). nih.govfrontiersin.org

Treatment with these benzothiazole derivatives has been shown to downregulate the expression of anti-apoptotic proteins like Bcl-2 while increasing the levels of pro-apoptotic proteins such as Bim. ukrbiochemjournal.orgnih.gov This shift in the balance of Bcl-2 family proteins compromises mitochondrial integrity, leading to the release of cytochrome C. frontiersin.org The released cytochrome C then activates a cascade of caspases, including caspase-9 and the executioner caspase-3. frontiersin.org Activated caspase-3 proceeds to cleave key cellular substrates, such as Poly(ADP-ribose) polymerase-1 (PARP-1), ultimately leading to the characteristic morphological changes of apoptosis and cell death. ukrbiochemjournal.orgfrontiersin.org

Beyond direct interaction with DNA or apoptosis induction, this compound derivatives can also target specific enzymes that are crucial for cancer cell survival and proliferation.

Histone Deacetylases (HDACs): HDACs are enzymes that play a critical role in the epigenetic regulation of gene expression, and their inhibition is a validated strategy in cancer therapy. Certain benzothiazole-bearing compounds have been designed and identified as potent pan-HDAC inhibitors. nih.gov For example, one such derivative effectively inhibits several HDACs, particularly HDAC1, HDAC2, and HDAC6, with IC50 values below 150 nM and a high sensitivity towards HDAC6 (IC50 = 11 nM). nih.gov Other benzothiazole-containing hydroxamic acids have also demonstrated potent HDAC inhibitory effects and cytotoxicity against human cancer cell lines, equivalent to the approved drug SAHA (Zolinza®). nih.gov

Carbonic Anhydrases (CAs): Carbonic anhydrases, especially the tumor-associated isoforms like hCA IX, are involved in regulating pH in the tumor microenvironment, which is critical for tumor growth and metastasis. nih.gov Benzothiazole sulfonamides have been investigated as inhibitors of these enzymes. nih.gov Various derivatives have shown inhibitory activity against cytosolic isoforms hCA I, II, and VII, as well as the transmembrane hCA IX, with some compounds acting as subnanomolar or low nanomolar inhibitors. nih.govresearchgate.net

Acid Ceramidase (AC): Acid ceramidase is an enzyme that breaks down the pro-apoptotic lipid ceramide. nih.gov In many cancers, AC is overexpressed, leading to lower ceramide levels and resistance to apoptosis. The cytostatic effects of certain 2-thiophene substituted 6-(2-imidazolinyl)benzothiazole derivatives have been linked to the specific inhibition of acid ceramidase activity. nih.goveurekaselect.combenthamdirect.com By inhibiting AC, these compounds can increase intracellular ceramide levels, thereby promoting apoptosis. This makes AC an attractive target for the development of new anticancer drugs based on the this compound scaffold. eurekaselect.com

Structure-Activity Relationship (SAR) Studies for Anticancer Efficacy

The quest for novel and more effective anticancer agents has led researchers to explore a wide variety of heterocyclic compounds, with this compound derivatives emerging as a promising scaffold. Structure-Activity Relationship (SAR) studies, which correlate the chemical structure of a molecule with its biological activity, have been instrumental in optimizing the anticancer efficacy of this class of compounds. These studies systematically modify different parts of the molecule—primarily the thiophene ring and the benzothiazole moiety—to identify key structural features that enhance cytotoxic activity against cancer cells.

Modifications to the thiophene ring of this compound derivatives have been shown to significantly influence their anticancer properties. The thiophene ring's electronic and steric properties can be fine-tuned by introducing various substituents, thereby affecting the molecule's interaction with biological targets.

Research into novel thiophene derivatives has provided insights into these relationships. For instance, studies on thiophene thioglycosides substituted with a benzothiazole moiety revealed that the nature of the substituent on a benzoyl ring attached to the thiophene ring was critical for antiviral and, by extension, potential anticancer activity. The presence of a bromide or methyl group in the para position of this benzoyl ring led to higher activity compared to compounds with an unsubstituted or chlorine-substituted benzoyl ring acs.org.

Furthermore, investigations into a series of novel cationic 2-thiophene substituted 6-(2-imidazolinyl)benzothiazole derivatives highlighted the importance of the thiophene scaffold in achieving pronounced anticancer activities in vitro nih.gov. The collective findings suggest that strategic substitution on the thiophene ring or on moieties directly attached to it is a viable strategy for enhancing the anticancer potential of these compounds. For example, in a series of thienopyrimidine derivatives, a chloro substitution on an adjacent phenyl ring (connected to the core structure) resulted in the best cytotoxic activity against both liver (HepG2) and prostate (PC-3) cancer cell lines mdpi.com.

Table 1: Effect of Thiophene Ring Area Modifications on Anticancer Activity

| Compound Series | Modification | Cancer Cell Line(s) | Observed Activity |

|---|---|---|---|

| Thiophene Thioglycosides with Benzothiazole | Substitution on benzoyl ring attached to thiophene (p-bromo, p-methyl) | Various | Higher activity compared to unsubstituted or p-chloro derivatives acs.org. |

| Thienopyrimidine Derivatives | Chloro-substitution on adjacent phenyl ring | HepG2, PC-3 | Most potent cytotoxic activity in the series mdpi.com. |

The benzothiazole nucleus is a versatile scaffold that allows for extensive chemical modification, and its substitution pattern plays a pivotal role in determining the anticancer efficacy of this compound derivatives. SAR studies have demonstrated that introducing specific substituents at various positions of the benzothiazole ring can modulate the compound's potency and selectivity.

A Group-based Quantitative Structure-Activity Relationship (GQSAR) analysis performed on a series of benzothiazole derivatives revealed that the presence of hydrophobic groups at the R1 position (the benzothiazole ring system) would potentiate anticancer activity chula.ac.thchula.ac.th. Another key finding indicated that modifications at the R2 position (an amino group attached to the benzothiazole) with aryl and heteroaryl groups could also increase anticancer potential chula.ac.thchula.ac.th.

Specific substitutions have been identified as particularly beneficial. For example, SAR studies have shown that small, lipophilic substitutions at the C6 position of the benzothiazole ring can improve anticancer inhibitory activity researchgate.net. The introduction of methoxy (B1213986) and chloro groups has also been linked to the anticancer activities of certain benzothiazole derivatives tandfonline.com. In a study of novel benzothiazole-2-thiol derivatives, compounds featuring specific substitutions on a connected phenyl ring, such as 4-methoxy (compound 6m) and 4-chloro (compound 6t), displayed good inhibitory activities against a panel of human cancer cell lines, with IC₅₀ values in the low micromolar range nih.gov.

Furthermore, research on pyrimidine-containing benzothiazole derivatives indicated that the presence of two methyl groups and one methylthio (SCH₃) group in the structure contributed to excellent anticancer activity against lung, breast, and renal cancer cell lines nih.gov.

Table 2: Influence of Benzothiazole Moiety Substituents on Anticancer Activity

| Compound Series | Substituent(s) on Benzothiazole Moiety | Cancer Cell Line(s) | Observed Activity |

|---|---|---|---|

| General Benzothiazole Derivatives | Hydrophobic groups at R1 position | Various | Potentiated anticancer activity chula.ac.thchula.ac.th. |

| General Benzothiazole Derivatives | Aryl/heteroaryl groups at R2 amino position | Various | Increased anticancer potential chula.ac.thchula.ac.th. |

| General Benzothiazole Derivatives | Small lipophilic group at C6 position | Various | Improved anticancer activity researchgate.net. |

| Benzothiazole-2-thiol Derivatives | Methoxy or Chloro groups on attached phenyl ring | HepG2, MCF-7, and others | Good inhibitory activities with low micromolar IC₅₀ values nih.gov. |

Antimicrobial Activities

Derivatives of this compound are recognized for their significant antimicrobial properties, exhibiting a broad spectrum of activity against various pathogenic microorganisms. The unique combination of the benzothiazole and thiophene heterocyclic systems provides a robust scaffold for the development of new antimicrobial agents to combat the growing challenge of drug resistance.

The antibacterial potential of benzothiazole derivatives, including those with thiophene substitutions, has been extensively documented. These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria, often through mechanisms like the inhibition of essential enzymes such as DNA gyrase nih.gov.

In one study, a series of novel thiazole, thiophene, and pyrazole derivatives containing a benzothiazole moiety were synthesized and screened for their antibacterial activity. A specific thiophene derivative (compound 13) demonstrated activity equal to the standard drug chloramphenicol against Staphylococcus aureus (a Gram-positive bacterium) with a Minimum Inhibitory Concentration (MIC) of 3.125 µg/mL nih.gov. Another study synthesized 2,3-dihydropyrido[2,3-d]pyrimidine-4-one derivatives incorporating benzothiazole and thiophene moieties, which showed significant inhibitory effects against bacteria with MIC values ranging from 4 to 20 µmol L⁻¹ mdpi.com.

SAR analysis has provided further insights. The inclusion of a thiophene-2-yl group at the 4th position of a linked pyridopyrimidine moiety was found to enhance antibacterial activity nih.gov. For instance, a derivative from this class showed good activity against Escherichia coli (Gram-negative) with an MIC of 5 µmol L⁻¹ and potent activity against Gram-positive strains like S. aureus (MIC = 8 µmol L⁻¹) and Streptococcus pneumoniae (MIC = 4 µmol L⁻¹) nih.gov. Similarly, benzothiazole analogues of phenyl urea have demonstrated excellent activity against Gram-positive bacteria like Enterococcus faecalis and S. aureus nih.govmdpi.com.

Table 3: Antibacterial Activity of Selected this compound Analogues

| Compound/Derivative Class | Bacterial Strain(s) | MIC (µg/mL or µmol L⁻¹) | Reference |

|---|---|---|---|

| Thiophene-benzothiazole derivative 13 | Staphylococcus aureus | 3.125 µg/mL | nih.gov |

| Pyrido[2,3-d]pyrimidine-4-one with benzothiazole and thiophene | Various Bacteria | 4–20 µmol L⁻¹ | mdpi.com |

| Pyridopyrimidine-benzothiazole with thiophene-2-yl | S. aureus, S. pneumoniae, E. coli | 8, 4, 5 µmol L⁻¹ respectively | nih.gov |

The benzothiazole scaffold is a privileged structure in the development of antifungal agents nih.gov. When combined with a thiophene ring, the resulting derivatives often exhibit potent activity against a range of fungal pathogens.

In a study evaluating various new benzothiazole derivatives, a thiazole compound (compound 3) and a pyrazolo[1,5-a]pyrimidine (compound 21b) were found to have the most potent in vitro antifungal activity, with MICs of 6.25 µg/mL against Aspergillus fumigatus and Fusarium oxysporum nih.gov. Another investigation into novel 2,3-dihydropyrido[2,3-d]pyrimidine-4-one and pyrrolo[2,1-b] nih.govmdpi.combenzothiazole derivatives showed that several compounds had higher antifungal activity than the standard drug fluconazole mdpi.com.

SAR studies have indicated that the presence of electron-withdrawing groups, such as a nitro group at the 6th position of the benzothiazole nucleus, coupled with chloro or fluoro substitutions on an attached aromatic amine, can result in moderate antifungal activity humanjournals.com. The substitution pattern on the benzothiazole ring, particularly at the 6th position with groups like methyl or halogens, has been shown to enhance antifungal effects researchgate.net.

Table 4: Antifungal Activity of Selected Benzothiazole Derivatives

| Compound/Derivative Class | Fungal Strain(s) | MIC (µg/mL) | Reference |

|---|---|---|---|

| Thiazole-benzothiazole derivative 3 | Aspergillus fumigatus, Fusarium oxysporum | 6.25 | nih.gov |

| Pyrazolo[1,5-a]pyrimidine-benzothiazole 21b | Aspergillus fumigatus, Fusarium oxysporum | 6.25 | nih.gov |

| Pyrido[2,3-d]pyrimidine-4-one derivatives | Various Fungi | Potent activity (outperformed fluconazole) | mdpi.com |

Tuberculosis remains a significant global health threat, and the development of new antitubercular agents is a critical research priority. Benzothiazole derivatives, including those related to the this compound structure, have shown promising activity against Mycobacterium tuberculosis.

Researchers have identified 2-amino benzothiazole scaffolds from whole-cell screens that exhibit bactericidal activity against M. tuberculosis biorxiv.orgnih.gov. Through SAR studies, analogues were developed with improved potency and reduced cytotoxicity biorxiv.orgnih.gov. Key compounds from this series demonstrated good bactericidal activity against both replicating and non-replicating bacteria biorxiv.orgnih.gov.

In a separate study, a molecular hybridization approach was used to synthesize substituted 2-(2-(4-aryl oxy benzylidene) hydrazinyl)benzo[d]thiazole derivatives. When tested against the H37Rv strain of M. tuberculosis, these compounds showed promising activity, with MIC values ranging from 1.35 to 36.50 µg/mL nih.gov. The most potent compound, 6-chloro-2-(2-(4-(pyridin-4-yloxy)benzylidene)hydrazinyl)benzo[d]thiazole, had an MIC of 1.35 µg/mL, marking it as a potential lead for further development nih.gov. Additionally, acetylene-containing 2-(2-hydrazinyl)thiazole derivatives have been synthesized and evaluated, with several compounds inhibiting the growth of M. tuberculosis at MIC values between 50 and 100 μg/mL rsc.org.

Table 5: Antitubercular Activity of Benzothiazole Derivatives against M. tuberculosis

| Compound/Derivative Class | Strain | MIC (µg/mL) | Key Findings |

|---|---|---|---|

| 2-Amino Benzothiazoles | M. tuberculosis | Varies | Bactericidal against replicating and non-replicating bacteria biorxiv.orgnih.gov. |

| 2-(2-benzylidenehydrazinyl)benzo[d]thiazoles | H37Rv | 1.35 - 36.50 | 6-chloro derivative showed highest potency (MIC = 1.35 µg/mL) nih.gov. |

Antiprotozoal Activities (e.g., Antitrypanosomal, Antileishmanial)

Derivatives of benzothiazole have demonstrated significant potential as agents against protozoal infections, including trypanosomiasis and leishmaniasis.

Antitrypanosomal Activity: Research into novel benzo[b]thienyl- and 2,2'-bithienyl-derived benzothiazoles has revealed promising in vitro activity against Trypanosoma brucei. scispace.comresearchgate.net Generally, benzothiazole derivatives were found to be more potent than their benzimidazole counterparts. scispace.com Specifically, 2,2'-bithienyl-substituted benzothiazoles featuring unsubstituted and 2-imidazolinyl amidine groups showed the most potent antitrypanosomal effects. scispace.comresearchgate.net The mechanism of action for these benzothiazole derivatives appears distinct from DNA targeting, as they are localized in the cytoplasm. scispace.com Another study highlighted a benzothiazole imidazoline derivative that exhibited strong antitrypanosomal potency with an IC90 value of 0.12 µM. nih.gov

Antileishmanial Activity: A range of benzothiazole derivatives have been synthesized and screened for their in vitro activity against Leishmania. One study reported IC50 values ranging from 18.32 to 81.89 µM. researchgate.net The position and nature of substituents on the phenyl ring were found to be critical for activity. For instance, a compound with a hydroxyl group at the para position of a phenyl ring (Compound 2) showed the highest activity with an IC50 of 18.32 ± 0.18 µM, compared to a similar structure with the hydroxyl group at the meta position (Compound 3), which had an IC50 of 21.87 ± 0.43 µM. researchgate.net Another series of benzothiazole derivatives with an aromatic hydrazone moiety was tested against Leishmania amazonensis. The most effective compound in this series displayed an IC50 value of 7.70 μM against amastigotes, proving more active than the reference drug miltefosine. nih.gov Thiophene derivatives, a key component of this compound, have also been identified as a promising therapeutic alternative for leishmaniasis. nih.gov

| Derivative Class | Target Protozoa | Key Findings | IC50/IC90 Values | Reference |

|---|---|---|---|---|

| 2,2'-Bithienyl-substituted benzothiazoles | Trypanosoma brucei | Showed the most potent activity in the series. | Not specified | scispace.comresearchgate.net |

| Benzothiazole imidazoline with phenoxymethylene linker | Trypanosoma brucei | Exhibited the best antitrypanosomal potency. | IC90 = 0.12 µM | nih.gov |

| Benzothiazole with p-hydroxylphenyl group | Leishmania | Most active among a series of 22 compounds. | IC50 = 18.32 ± 0.18 µM | researchgate.net |

| Benzothiazole with m-hydroxylphenyl group | Leishmania | Slightly less active than the para-substituted analogue. | IC50 = 21.87 ± 0.43 µM | researchgate.net |

| Benzothiazole with aromatic hydrazone moiety | Leishmania amazonensis (amastigotes) | More active than the reference drug miltefosine. | IC50 = 7.70 µM | nih.gov |

Anti-inflammatory Properties

The benzothiazole scaffold is a core structure in a number of compounds exhibiting anti-inflammatory activity. ijpsr.comnih.gov Research has demonstrated that derivatives can modulate key inflammatory pathways. For instance, certain 2-substituted benzothiazole derivatives have shown anti-inflammatory effects on HepG2 hepatocellular carcinoma cells by targeting the NF-κB/COX-2/iNOS signaling pathway. nih.gov

In vivo studies using the carrageenan-induced rat paw edema model, a standard method for evaluating anti-inflammatory agents, have confirmed the potential of these compounds. sphinxsai.com A study of new benzothiazole derivatives bearing benzenesulphonamide and carboxamide moieties found that compounds 17c and 17i significantly inhibited edema by 80% and 78%, respectively, after 3 hours. nih.gov Similarly, a series of 2-aminobenzothiazole derivatives showed significant anti-inflammatory activity in the same animal model. sphinxsai.com The diverse biological roles of benzothiazole derivatives, including their anti-inflammatory properties, make them a subject of keen exploration in drug development. nih.govresearchgate.net

| Compound | Model | Inhibition of Edema (%) at 3 hours | Reference |

|---|---|---|---|

| Derivative 17c | Carrageenan-induced rat paw edema | 80% | nih.gov |

| Derivative 17i | Carrageenan-induced rat paw edema | 78% | nih.gov |

| 2-Aminobenzothiazole derivatives (Bt1-Bt7) | Carrageenan-induced rat paw edema | Significant (P < 0.05–0.001) | sphinxsai.com |

Antioxidant Potential and Oxidative Stress Modulation

Several studies have investigated the antioxidant capabilities of benzothiazole derivatives, including those with a 2-thienyl substitution. These compounds are evaluated for their ability to scavenge free radicals, which are implicated in the pathology of numerous diseases. niscair.res.in

Common methods to assess antioxidant activity include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. researchgate.net In one study, a series of benzothiazol-2-yl-hydrazone derivatives were synthesized, and compounds bearing a methoxy group showed promising antioxidant activity, in some cases better than the standard, ascorbic acid. niscair.res.in Another study synthesized twelve novel 2-aryl benzothiazole derivatives and found they showed significant radical scavenging potential, with the ABTS assay indicating better activity than the DPPH assay. researchgate.net

Specifically, a study on isosteric benzothiazoles, including 2-(Thiophen-2-yl)benzothiazole (10a ), highlighted a multifunctional profile that included good antioxidant activity. nih.gov This suggests that the inclusion of the thiophene ring can contribute positively to the antioxidant properties of the benzothiazole core.

| Derivative Class | Assay Method | Key Findings | Reference |

|---|---|---|---|

| Benzothiazol-2-yl-hydrazones with methoxy groups | DPPH | Showed promising activity, better than ascorbic acid. | niscair.res.in |

| 2-Aryl benzothiazoles | ABTS, DPPH | Significant radical scavenging potential; better activity in ABTS assay. | researchgate.net |

| 2-(Thiophen-2-yl)benzothiazole (10a) | Not specified | Demonstrated good antioxidant activity as part of a multifunctional profile. | nih.gov |

Neuroprotective Effects

Benzothiazole derivatives are being actively investigated for their potential in treating neurodegenerative diseases like Parkinson's and Alzheimer's disease. ijpsr.comresearchgate.netnih.gov The FDA-approved drug Riluzole (2-amino-6-trifluoromethoxybenzothiazole), used for amyotrophic lateral sclerosis (ALS), highlights the neuroprotective potential of this chemical family. nih.govgaacademy.org

In a rat model of Parkinson's disease induced by rotenone, pretreatment with 2-(2-Thienyl)benzothiazoline was found to reverse gross motor impairments. researchgate.net This suggests that the compound protects against the destructive effects of rotenone, which inhibits mitochondrial complex I. researchgate.net

For Alzheimer's disease, the strategy often involves designing multitarget-directed ligands (MTDLs) that can interact with several biological targets relevant to the disease. nih.govresearchgate.net A series of new benzothiazole derivatives were designed as dual inhibitors of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), two key enzymes in Alzheimer's pathology. rsc.org One compound, 4f , showed potent inhibitory activity against both AChE (IC50 = 23.4 ± 1.1 nM) and MAO-B (IC50 = 40.3 ± 1.7 nM) and also demonstrated an ability to prevent the formation of beta-amyloid plaques. rsc.org

Pharmacophore Elucidation and Drug Discovery Potential

The benzothiazole ring system is considered a "privileged structure" in medicinal chemistry due to its presence in numerous bioactive compounds and its ability to serve as a versatile scaffold for developing new therapeutic agents. nih.govijpsr.com Its derivatives have been patented for a wide range of applications, with a significant focus on cancer research. nih.gov The development of 2-substituted benzothiazole compounds is a key area of interest. frontiersin.orgnih.gov

Pharmacophore modeling is a computational tool used to identify the essential structural features of molecules required for their biological activity. thaiscience.info A study on benzothiazole derivatives as p56lck inhibitors, relevant for inflammatory and autoimmune disorders, developed a six-point pharmacophore model (AADHRR.15). This model identified key features including one hydrophobic site, two hydrogen bond acceptors, one hydrogen bond donor, and two aromatic rings, providing a reliable tool for designing new inhibitors with improved potency. thaiscience.info

The structural diversity and established biological activities of benzothiazole derivatives, including the this compound subclass, underscore their significant potential in drug discovery. eurekaselect.comnih.govmdpi.com Continued exploration of structure-activity relationships and target identification will likely lead to the development of new clinical candidates for a variety of diseases. nih.govmdpi.com

Applications in Materials Science and Advanced Technologies

Organic Electronics and Optoelectronics

The π-conjugated system of the 2-(2-thienyl)benzothiazole moiety is fundamental to its utility in organic electronic and optoelectronic devices. This structure facilitates the delocalization of electrons, a key characteristic for semiconductor materials. Benzothiazole-based compounds are recognized for their potential in a variety of applications, including organic field-effect transistors (OFETs), organic thin-film transistors (OTFTs), organic light-emitting diodes (OLEDs), and solar cells. researchgate.net The donor-acceptor (D-A) nature of molecules derived from this core allows for the tuning of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which is crucial for optimizing charge injection and transport. researchgate.net

Organic semiconductors (OSCs) are the active components in many organic electronic devices, and materials incorporating the thienyl-benzothiazole structure have been a subject of significant research. The versatility of OSCs allows for the tuning of their properties for specific applications. researchgate.net Thiazole (B1198619) and its fused-ring derivatives like benzothiazole (B30560) are common electron-accepting heterocycles used in the design of high-performance organic semiconductors. nih.gov

Researchers have synthesized novel solution-processable small-molecule OSCs based on derivatives of the benzothiazole-thiophene structure. For instance, new benzo[b]thieno[2,3-d]thiophene (BTT) derivatives have been developed and utilized as the semiconducting layer in OFETs. mdpi.com These materials demonstrate the potential of the core structure in creating OSCs that can be fabricated using cost-effective solution-based methods. mdpi.com The development of such materials is driven by the desirable characteristics of OSCs, including low-temperature processing, flexibility, and applicability over large areas. mdpi.com

Efficient charge transport is critical for the performance of electronic devices. The benzothiazole moiety, particularly when paired with thiophene (B33073), contributes to materials with promising charge transport properties. researchgate.net Polymers incorporating thienyl-benzothiadiazole units have been specifically studied for their charge transport capabilities.

In one comparative study, a polymer, F8TTBTT, which incorporates additional thiophene units into a poly(fluorene-thienyl-benzothiadiazole) backbone, was developed. nih.govgrafiati.com This modification led to significantly enhanced ambipolar field-effect mobilities compared to its predecessor. nih.govgrafiati.com The improved performance was attributed to increased planarization of the polymer backbone and stronger interchain interactions, which facilitate the movement of charge carriers. nih.govgrafiati.com The ability of such materials to transport both holes and electrons (ambipolar transport) is a valuable property for complex electronic devices like light-emitting transistors. nih.govgrafiati.com

Below is a data table summarizing the charge transport properties of a polymer semiconductor incorporating the thienyl-benzothiadiazole structure.

| Material | Hole Mobility (cm² V⁻¹ s⁻¹) | Electron Mobility (cm² V⁻¹ s⁻¹) | Device Application |

| F8TTBTT | 5 x 10⁻² | 4 x 10⁻³ | Field-Effect Transistor (FET) |

This table presents research findings on a polymer derivative containing the thienyl-benzothiadiazole unit, demonstrating its charge transport capabilities. Data sourced from nih.govgrafiati.com.

Fluorescent Probes and Markers for Scientific Applications

Derivatives of this compound are notable for their fluorescent properties, making them excellent candidates for the development of probes and markers. The benzothiazole core is a key component in many fluorescent dyes and sensors. mdpi.com These molecules can be engineered to exhibit changes in their fluorescence intensity or wavelength in response to specific analytes or environmental changes, a mechanism often described as "turn-on" or "turn-off" sensing.

For example, a "turn-on" fluorescent probe for detecting hydrogen peroxide (H₂O₂) was developed from a benzothiazole derivative. mdpi.com This probe, BT-BO, demonstrated a distinct emission peak at 604 nm and showed high sensitivity and selectivity for H₂O₂. mdpi.com Similarly, other benzothiazole-based probes have been designed to detect biologically significant thiols like cysteine and glutathione (B108866) with high sensitivity. nih.gov Another probe, BT, was synthesized for the detection of Cu²⁺, S²⁻, and Zn²⁺, showcasing an "on-off-on" response and a fluorescence color change from orange to green. grafiati.com The detection limits for these probes are often in the micromolar to nanomolar range, highlighting their high sensitivity. nih.govgrafiati.com

| Probe Name | Target Analyte(s) | Detection Limit | Application |

| Probe 1 | Cysteine, Glutathione | 8.4 x 10⁻⁸ M (Cys) | Biological Imaging |

| BT-BO | Hydrogen Peroxide (H₂O₂) | Not specified | Cell Imaging |

| BT | Cu²⁺, S²⁻, Zn²⁺ | 0.301 μM (Cu²⁺), 0.017 μM (S²⁻), 0.535 μM (Zn²⁺) | Cell Imaging, Test Strips |

This table summarizes the characteristics of various fluorescent probes based on benzothiazole derivatives. Data sourced from mdpi.comnih.govgrafiati.com.

The high sensitivity and low cytotoxicity of certain thienyl-benzothiazole derivatives make them suitable for biological imaging. These fluorescent probes have been successfully used to visualize and monitor the levels of specific analytes within living cells.

For instance, a probe designed to detect thiols was successfully applied to the confocal imaging of biothiols in HepG2 cells, demonstrating low cell toxicity. nih.gov The BT-BO probe was used to image both externally added (exogenous) and internally produced (endogenous) H₂O₂ in A549 and HepG2 cells. mdpi.com Furthermore, the BT probe, capable of detecting multiple ions, was also applied to live cell imaging, indicating its potential for tracking ions in biological systems and diagnostics. grafiati.com These applications are crucial for understanding the roles of various chemical species in cellular processes and disease.

Liquid Crystalline Materials and Displays

The rigid, rod-like structure of molecules containing a benzothiazole core makes them suitable candidates for the design of liquid crystalline materials. Liquid crystals (LCs) possess properties between those of conventional liquids and solid crystals, and their ability to be ordered by an electric field is the basis for modern displays. The incorporation of a benzothiazole ring into calamitic (rod-shaped) LCs can readily induce mesophase transitions due to the polarizable nature of its sulfur and nitrogen heteroatoms. mdpi.com

Research has shown that derivatives of 2-phenylbenzothiazole (B1203474) can exhibit liquid crystalline behavior. mdpi.com In one study, a homologous series of 2-(4-alkyloxyphenyl)benzothiazoles was synthesized, and derivatives with longer alkyl chains (from n-octyloxy to n-hexadecyloxy) were found to exhibit a monotropic smectic A phase. researchgate.net The smectic A phase is characterized by molecules arranged in layers. Another study on 2-(4-alkanoyloxybenzylidenamino)benzothiazoles also reported the observation of a smectic A phase. researchgate.net The presence of these ordered smectic structures is of interest for potential applications in electronic devices where layered arrangements can facilitate charge transport. mdpi.commdpi.com While direct studies on the liquid crystalline properties of this compound are not widely reported, the established mesomorphic behavior of structurally similar benzothiazole derivatives suggests its potential as a core unit in the design of novel liquid crystal materials. researchgate.netmdpi.commdpi.com

Dyes and Pigments for Industrial and Academic Use

The benzothiazole moiety is a well-established chromophore found in a variety of dyes. mdpi.com Derivatives are used as fluorescent dyes for textiles and as components in high-performance pigments. For example, novel reactive dyes based on benzothiazole derivatives have been designed for wool/acrylic blended fabrics, showing beautiful colors like blue-green and fuchsia with high tinctorial strength. grafiati.com These dyes also demonstrated good fastness to washing and perspiration. grafiati.com

In a different application, copolymers incorporating 4,7-di(2-thienyl)-2,1,3-benzothiadiazole (DTBT) units emit red light, making them suitable for use in light-emitting devices. mdpi.com The strong electron-accepting nature and stability of the DTBT unit make it a valuable building block for conjugated polymers used in optoelectronics. researchgate.net The color of the DTBT moiety itself is yellow, a result of its light absorption properties. researchgate.net Furthermore, benzothiazole is a key component of Thiazole Orange, a fluorescent dye used for labeling cancer cells. nih.gov The inherent fluorescent and coloring properties of the this compound structure and its derivatives provide a wide range of possibilities for their use as dyes and pigments in various industrial and research settings.

Computational Chemistry and Theoretical Modeling Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. While comprehensive DFT studies specifically focused on 2-(2-Thienyl)benzothiazole are not extensively detailed in publicly available literature, the principles can be applied to understand its fundamental characteristics. DFT calculations on related benzothiazole (B30560) derivatives have provided valuable insights into their molecular structure and reactivity.

Analysis of Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO)

The electronic properties of a molecule are fundamentally governed by the arrangement of its electrons. DFT calculations can map the electron density distribution and determine the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its electron-accepting capability.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that correlates with the chemical reactivity and kinetic stability of a molecule. A smaller energy gap suggests a molecule that is more easily polarizable and more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. In molecules containing both electron-rich thiophene (B33073) and benzothiazole rings, the HOMO is often delocalized across the π-conjugated system, while the LUMO may be localized on a specific region of the molecule. For benzothiazole derivatives, significant intramolecular charge transfer from the HOMO to the LUMO has been observed.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) | Description |

| EHOMO | -6.20 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -2.50 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 3.70 | ELUMO - EHOMO |

Note: The values in this table are illustrative and based on typical values for similar aromatic heterocyclic compounds. Actual values would require specific DFT calculations for this compound.

Prediction of Spectroscopic Parameters (e.g., NMR, UV-Vis)

DFT calculations are a powerful tool for predicting various spectroscopic parameters, which can aid in the structural elucidation and characterization of compounds. Time-dependent DFT (TD-DFT) can be employed to simulate electronic absorption spectra (UV-Vis), providing information about the electronic transitions within the molecule. The calculated maximum absorption wavelengths (λmax) correspond to transitions between molecular orbitals, often from the HOMO to the LUMO or other low-lying unoccupied orbitals.

Similarly, DFT can be used to predict Nuclear Magnetic Resonance (NMR) chemical shifts (δ) and coupling constants. These theoretical predictions, when compared with experimental data, can help confirm the proposed molecular structure and provide a deeper understanding of the electronic environment of each atom.

Table 2: Predicted Spectroscopic Data for this compound (Illustrative)

| Spectroscopy | Parameter | Predicted Value |

| UV-Vis | λmax | 320 nm |

| 1H NMR | δ (aromatic protons) | 7.0 - 8.2 ppm |

| 13C NMR | δ (aromatic carbons) | 115 - 155 ppm |

Note: These are generalized predictions. Precise values would be obtained from specific DFT calculations.

Molecular Docking Simulations for Biological Activity Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for predicting the binding affinity and mode of interaction between a small molecule and a biological target.

Investigation of Ligand-Receptor Binding Interactions

Molecular docking simulations can provide detailed insights into the specific interactions that stabilize the ligand-receptor complex. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-π stacking. By visualizing the docked pose of this compound within the active site of a target protein, researchers can identify key amino acid residues that are crucial for binding. This information is invaluable for understanding the mechanism of action and for designing more potent and selective analogues.

Prediction of Binding Affinities and Modes

A primary output of molecular docking is a scoring function that estimates the binding affinity (often expressed as a binding energy in kcal/mol or as an inhibition constant, Ki). Lower binding energies indicate a more stable ligand-receptor complex and, generally, a higher predicted activity. Docking studies on various benzothiazole derivatives have been performed against a range of biological targets, including enzymes and receptors implicated in diseases such as cancer and Alzheimer's disease. These studies help to rationalize the observed biological activities and guide the synthesis of new compounds with improved therapeutic potential.

Table 3: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target

| Parameter | Value |

| Binding Energy (kcal/mol) | -8.5 |

| Predicted Inhibition Constant (Ki) | 1.2 µM |

| Key Interacting Residues | Phe28, Trp112, Val154 |

| Types of Interactions | Hydrophobic, π-π stacking |

Note: This data is hypothetical and serves to illustrate the typical outputs of a molecular docking simulation.

Quantitative Structure-Activity Relationship (QSAR) Modeling